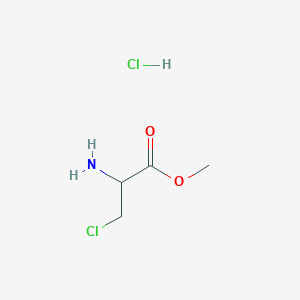

Methyl 2-amino-3-chloropropanoate hydrochloride

Overview

Description

Thielavin B is a fungal metabolite that belongs to the class of compounds known as depsides. It is closely related to thielavin A and has been reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C and has shown various biological activities, including antifouling properties .

Mechanism of Action

Target of Action

Methyl 2-amino-3-chloropropanoate hydrochloride is a derivative of the amino acid serine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Action Environment

The compound is stored at room temperature in an inert atmosphere . It is a solid substance with a white to off-white color . .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-chloropropanoate hydrochloride plays a significant role in biochemical reactions. As a serine derivative, it is involved in the synthesis of proteins

Cellular Effects

The cellular effects of this compound are not well-documented in the available literature. Amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Preparation Methods

Thielavin B is typically derived from fungal sources. The preparation involves the fermentation of specific fungal strains, such as Thielavia sp. or Chaetomium carinthiacum . The fermentation process is followed by extraction and purification steps to isolate thielavin B. The compound can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Thielavin B undergoes various chemical reactions, including oxidation and esterification. It contains O-substituted salicylic acid, which allows it to participate in these reactions . Common reagents used in these reactions include oxidizing agents and esterification catalysts. The major products formed from these reactions include various derivatives of thielavin B, which can be used for further biological studies .

Scientific Research Applications

Thielavin B has been extensively studied for its scientific research applications. It is known for its antifouling properties, making it a potential candidate for environmentally friendly antifouling agents . Additionally, thielavin B has been investigated for its inhibitory effects on phospholipase C, which is an enzyme involved in various cellular processes . This inhibition makes thielavin B a valuable compound for studying cellular signaling pathways and developing potential therapeutic agents .

Comparison with Similar Compounds

Thielavin B is closely related to thielavin A, with both compounds being fungal depsides. The primary difference between the two is their biochemical profiles and specific biological activities . Thielavin A has been studied as a prostaglandin synthase inhibitor, while thielavin B is known for its phospholipase C inhibitory activity . Other similar compounds include thielavins W–Z, which have been isolated from marine-derived fungal strains and exhibit antifouling properties .

Biological Activity

Methyl 2-amino-3-chloropropanoate hydrochloride, often referred to as (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₄H₉ClN₁O₂

- Molecular Weight : 174.03 g/mol

- CAS Number : 33646-31-0

- IUPAC Name : this compound

This compound is characterized by the presence of an amino group, a chlorinated carbon, and a methyl ester, making it a versatile building block in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits significant antimicrobial activity. Notably, it has shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism appears to involve interaction with d-serine, which is crucial for the bacteria's cell wall synthesis.

| Bacterial Strain | Activity Observed | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | Inhibition of growth | Interaction with d-serine in cell wall synthesis |

| Various Gram-positive bacteria | Antimicrobial effects | Potential disruption of cell membrane integrity |

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, potentially linked to its structural similarity to neurotransmitters. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.

- Receptor Binding : It may bind to specific receptors involved in neurotransmission and cellular signaling pathways.

- Cellular Uptake : The structural features facilitate its uptake into cells, where it can exert its biological effects.

Case Studies

-

Tuberculosis Treatment Exploration :

A study explored the efficacy of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride against Mycobacterium tuberculosis. Results indicated a promising inhibitory effect, suggesting further investigation into its potential as an anti-tubercular agent is warranted. -

Neuroprotection in Animal Models :

In vivo studies on animal models demonstrated that administration of the compound resulted in reduced neuronal loss following induced oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique structure of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride differentiates it from similar compounds. Below is a comparative table showcasing related compounds and their properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Alanine | Simple amino acid | Non-chiral; essential for protein synthesis |

| (S)-Methyl 2-amino-3-fluoropropanoate | Contains fluorine instead of chlorine | Potentially different biological activity |

| (S)-Methyl 2-amino-3-bromopropanoate | Contains bromine instead of chlorine | May exhibit different reactivity patterns |

Properties

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the research paper?

A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.